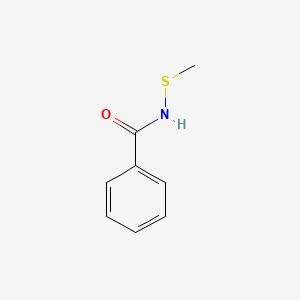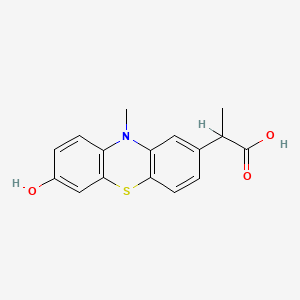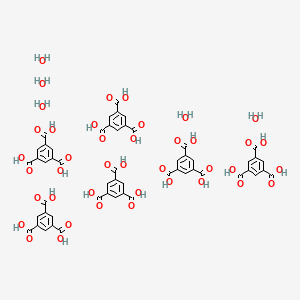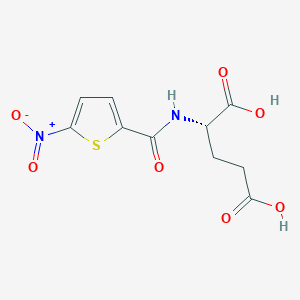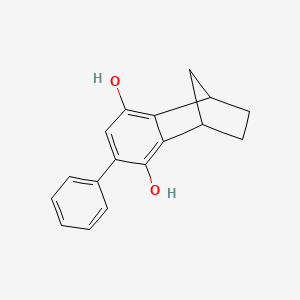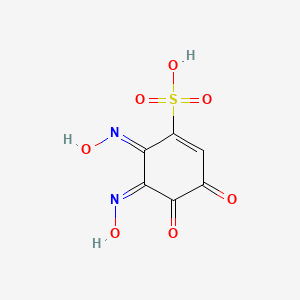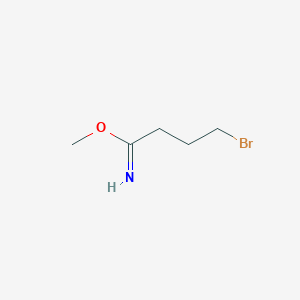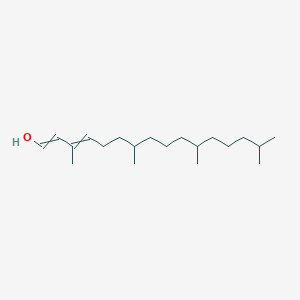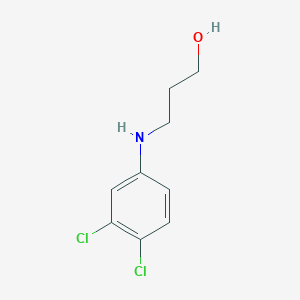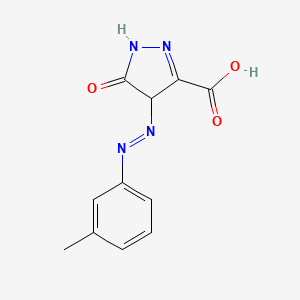
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one: is an organic compound belonging to the triazinanone family It is characterized by a triazinanone ring substituted with tert-butyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazinanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazinanones, while reduction can produce amine derivatives.
科学研究应用
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: Similar in structure but lacks the triazinanone ring.
5-tert-Butyl-m-xylene: Another related compound with a different core structure.
Uniqueness
5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one is unique due to its triazinanone ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also contributes to its uniqueness compared to other similar compounds.
属性
CAS 编号 |
65282-91-9 |
|---|---|
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC 名称 |
5-tert-butyl-1,3-dimethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)12-6-10(4)8(13)11(5)7-12/h6-7H2,1-5H3 |
InChI 键 |
KOYFIUPLFFTXMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CN(C(=O)N(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


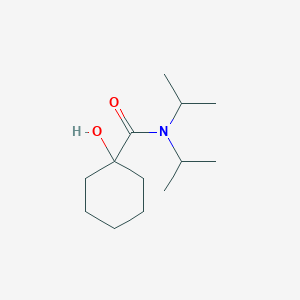
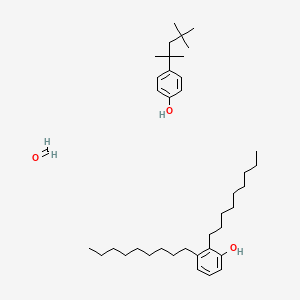
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
